1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid
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Overview
Description
1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of tert-butyl and methyl groups, along with the trifluoroacetic acid moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino acid derivative, cyclization can be induced using reagents like triphosgene or phosgene under controlled conditions.
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Introduction of Substituents: : The tert-butyl and methyl groups are introduced through alkylation reactions. This can be achieved using tert-butyl bromide and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
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Formation of the Dicarboxylate: : The dicarboxylate functionality is typically introduced through esterification reactions. This involves reacting the azetidine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
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Trifluoroacetic Acid Addition: : Finally, the trifluoroacetic acid moiety is introduced by treating the intermediate compound with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidine-3-one derivatives, while reduction can produce azetidine-3-ol derivatives.
Scientific Research Applications
1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of novel therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl groups influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability. The trifluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.C2HF3O2/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4;3-2(4,5)1(6)7/h5-6,11H2,1-4H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJRRJCTOHSTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097953-60-9 |
Source
|
Record name | 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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